![molecular formula C12H15NO B12073541 2-[4-(2-Methylpropoxy)phenyl]acetonitrile CAS No. 50690-54-5](/img/structure/B12073541.png)
2-[4-(2-Methylpropoxy)phenyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Methylpropoxy)phenyl]acetonitrile is an organic compound with the molecular formula C12H15NO It is a nitrile derivative of phenylacetonitrile, featuring a 2-methylpropoxy group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-[4-(2-Methylpropoxy)phenyl]acetonitrile involves the reaction of 4-(2-methylpropoxy)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-Methylpropoxy)phenyl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminium hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminium hydride in anhydrous ether is commonly used for the reduction of nitriles.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: 2-[4-(2-Methylpropoxy)phenyl]acetic acid.
Reduction: 2-[4-(2-Methylpropoxy)phenyl]ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-[4-(2-Methylpropoxy)phenyl]acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-(2-Methylpropoxy)phenyl]acetonitrile depends on its specific application. In general, the nitrile group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other non-covalent interactions. The phenyl ring and the 2-methylpropoxy group can also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetonitrile: Lacks the 2-methylpropoxy group, making it less hydrophobic.
4-(2-Methylpropoxy)benzyl chloride: Precursor in the synthesis of 2-[4-(2-Methylpropoxy)phenyl]acetonitrile.
2-[4-(2-Methylpropoxy)phenyl]acetic acid: Oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of both the nitrile group and the 2-methylpropoxy substituent, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Numéro CAS |
50690-54-5 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
2-[4-(2-methylpropoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C12H15NO/c1-10(2)9-14-12-5-3-11(4-6-12)7-8-13/h3-6,10H,7,9H2,1-2H3 |
Clé InChI |
AEMJDGAGZUOOMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





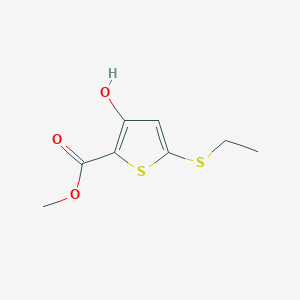
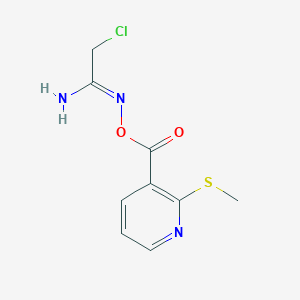
![1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12073487.png)
![8-[(4-Ethyl-1,3-benzothiazol-2-yl)sulfanyl]-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one](/img/structure/B12073489.png)
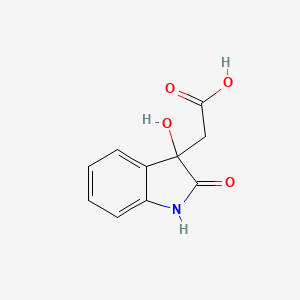
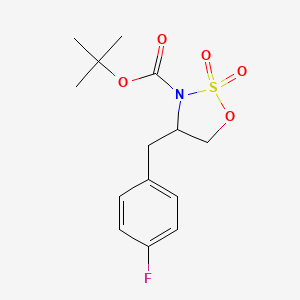

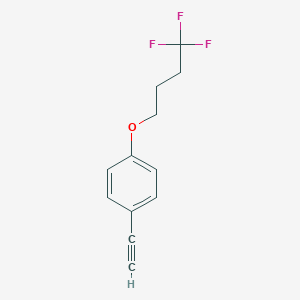
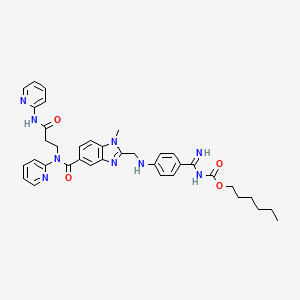
![4-Methoxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12073540.png)

